molecular formula C8H9FN2O3 B8292750 4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8292750
M. Wt: 200.17 g/mol
InChI Key: BJCALCRAOQNOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene is a useful research compound. Its molecular formula is C8H9FN2O3 and its molecular weight is 200.17 g/mol. The purity is usually 95%.
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properties

Product Name

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(3-amino-2-fluoro-6-nitrophenyl)ethanol

InChI

InChI=1S/C8H9FN2O3/c9-8-5(3-4-12)7(11(13)14)2-1-6(8)10/h1-2,12H,3-4,10H2

InChI Key

BJCALCRAOQNOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)CCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11 g of the compound (123) obtained in Comparative Example 5 was added to 200 ml of concentrated hydrochloric acid, and the solution heated at reflux for 2.5 hours. After air-cooling, the solution was extracted with 500 ml of ethyl acetate four times, and the extract was washed with aqueous 10% sodium hydrogen carbonate solution. After drying over magnesium sulfate, the solvent was removed by distillation. The residue was crystallized with n-hexane, and the crystals were filtered to obtain 8.33 g of the subject compound (124) in a 97% yield.
Name
compound ( 123 )
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-{3-[(tert-butyl)amino]-2-fluoro-6-nitrophenyl}ethanol (3.9 g, 15 mmol), as prepared in the preceding step, in concentrated HCl (40 mL) was refluxed for 2 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate (6×50 mL). The extracts were combined, washed with saturated NaHCO3 (2 times) and brine, dried over Na2SO4, and concentrated to give the crude product as a solid. The solid was triturated in hexane, filtered, and dried in high vacuum to produce the title compound (2.8 g, 93% yield) as a yellow solid. 1H-NMR (400 MHz, CD3OD) δ 7.80 (dd, J=9.1, 1.5 Hz, 1H), 6.70 (t, J=9.0 Hz, 1H), 3.77 (t, J=7.1 Hz, 2H), 3.26 (dt, J=7.3, 2.8 Hz, 2).
Name
2-{3-[(tert-butyl)amino]-2-fluoro-6-nitrophenyl}ethanol
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
93%

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